6-(2,2-Difluoroethoxy)nicotinaldehyde
Overview
Description
6-(2,2-Difluoroethoxy)nicotinaldehyde is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of nicotinaldehyde, where the aldehyde group is substituted with a 2,2-difluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include an organic solvent and an alkali to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Nicotinaldehyde and 2,2-difluoroethanol.
Catalyst: A suitable base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction mixture is typically heated and stirred to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: 6-(2,2-Difluoroethoxy)nicotinic acid.
Reduction: 6-(2,2-Difluoroethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(2,2-Difluoroethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2-Difluoroethoxy)nicotinic acid
- 6-(2,2-Difluoroethoxy)nicotinyl alcohol
- 6-(2,2-Difluoroethoxy)nicotinyl chloride
Uniqueness
6-(2,2-Difluoroethoxy)nicotinaldehyde is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-2-1-6(4-12)3-11-8/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVXNUOOFYCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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